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Compound of Interest

Compound Name: Lamivudine-13C,15N2,d2

Cat. No.: B12375175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of lamivudine and its

isotopically labeled forms, supported by experimental data and detailed methodologies. The

use of isotopically labeled compounds, such as those containing ¹³C, ¹⁵N, or ³H, is a standard

practice in pharmacokinetic studies to serve as internal standards for analytical quantification. It

is a fundamental principle in pharmacology that the introduction of stable isotopes does not

alter the metabolic fate of a drug molecule. Therefore, the metabolic pathways and

pharmacokinetic parameters of lamivudine and its labeled versions are considered identical.

This guide will present the metabolic profile of lamivudine, with the understanding that it directly

reflects the metabolism of its labeled analogues.

Data Presentation: Pharmacokinetic Parameters of
Lamivudine
The following table summarizes the key pharmacokinetic parameters of lamivudine in adults.

These values are representative of both unlabeled and isotopically labeled lamivudine.
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Parameter Value Reference

Absorption

Bioavailability 80-85% [1]

Time to Peak Concentration

(Tmax)
0.5 - 1.5 hours [2]

Effect of Food

Delays Tmax and lowers Cmax

by 47%, but does not affect the

extent of absorption (AUC).

[1]

Distribution

Volume of Distribution (Vd) 1.3 L/kg [1]

Protein Binding <36% [3]

CSF:Plasma Ratio ~0.12 [1]

Metabolism

Primary Pathway

Intracellular phosphorylation to

lamivudine 5'-triphosphate

(active metabolite).

[2][3]

Minor Pathway
Formation of trans-sulfoxide

metabolite.
[2][3]

CYP450 Involvement
Not significantly metabolized

by cytochrome P450 enzymes.
[4]

Elimination

Plasma Half-life 5-7 hours [1]

Intracellular Half-life of

Lamivudine-TP
10.5 - 19 hours [2]

Major Route of Elimination
Renal excretion of unchanged

drug (>70%).
[1]

Excretion of trans-sulfoxide

metabolite
~5% of an oral dose.[2][4]
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Metabolic Pathways and Experimental Workflows
Lamivudine Metabolic Pathway
The primary metabolic activation of lamivudine occurs intracellularly, where it is converted to its

pharmacologically active triphosphate form. A minor fraction of the drug is metabolized in the

liver to an inactive sulfoxide metabolite.
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Caption: Intracellular phosphorylation and hepatic metabolism of lamivudine.

Experimental Workflow: Human Mass Balance Study
A human mass balance study is a critical experiment to determine the absorption, distribution,

metabolism, and excretion (ADME) of a drug. This workflow outlines the key steps involved in

such a study for lamivudine, typically using a radiolabeled form of the drug (e.g., ¹⁴C-

lamivudine).
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Caption: Workflow for a human radiolabeled mass balance study.

Experimental Protocols
The following are generalized protocols for key experiments in lamivudine metabolism studies,

based on methodologies reported in the scientific literature.
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Quantification of Lamivudine and its trans-sulfoxide
Metabolite in Human Plasma by LC-MS/MS
This protocol describes the quantitative analysis of lamivudine and its primary metabolite in

plasma samples.

a. Sample Preparation:

Thaw frozen human plasma samples at room temperature.

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution

(isotopically labeled lamivudine and trans-sulfoxide metabolite in methanol).

Vortex for 10 seconds.

Add 400 µL of acetonitrile to precipitate proteins.

Vortex for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

Liquid Chromatography:

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient to separate the analytes and internal standards.
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Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive mode.

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion

transitions for lamivudine, its metabolite, and their respective internal standards.

Determination of Intracellular Lamivudine
Phosphorylation in Peripheral Blood Mononuclear Cells
(PBMCs)
This protocol outlines the measurement of the active triphosphate metabolite of lamivudine

within cells.

a. PBMC Isolation:

Collect whole blood from subjects in heparinized tubes.

Dilute the blood 1:1 with phosphate-buffered saline (PBS).

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Carefully aspirate the PBMC layer at the plasma-Ficoll interface.

Wash the isolated PBMCs twice with PBS.

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

b. Cell Lysis and Extraction:

Incubate a known number of PBMCs (e.g., 1 x 10⁷ cells) with lamivudine at a specified

concentration and time in cell culture medium.
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After incubation, pellet the cells by centrifugation.

Wash the cell pellet with cold PBS to remove extracellular drug.

Lyse the cells by adding 500 µL of cold 70% methanol.

Vortex vigorously and incubate on ice for 30 minutes.

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.

Transfer the supernatant containing the intracellular metabolites to a new tube.

c. Analysis:

The extracted phosphorylated metabolites can be quantified using a validated LC-MS/MS

method, similar to the one described for plasma analysis but optimized for the separation of

the mono-, di-, and triphosphate forms. Anion exchange chromatography is often employed

for this separation. Alternatively, radioimmunoassays can be used if radiolabeled lamivudine

was used in the incubation.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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